molecular formula C12H10F3NO2S B2467531 4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione CAS No. 338953-73-4

4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione

Cat. No.: B2467531
CAS No.: 338953-73-4
M. Wt: 289.27
InChI Key: NFKCFSNBMSIUTG-UHFFFAOYSA-N
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Description

The compound is a derivative of benzyl bromide, specifically 4-(Trifluoromethyl)benzyl bromide . This compound is used as a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .


Synthesis Analysis

While specific synthesis methods for “4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione” were not found, a related compound, N-(3,5-Bis(trifluoromethyl)benzyl)stearamide, was prepared by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine .

Scientific Research Applications

Conformational Studies

  • Structural and Conformational Analysis: Studies have been conducted on similar compounds, examining their structure in both solution and solid state. These studies are crucial for understanding the biological properties of the molecules, including their interaction with histamine receptors (Gors, Warin, Hénichart, & Houssin, 1981).

Chemical Synthesis and Reactions

  • Catalytic Reactions in Ionic Liquids: Research includes the use of ionic liquids for nucleophilic trifluoromethylation reactions, highlighting the role of 4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione in facilitating these chemical processes (Kim & Shreeve, 2004).
  • Synthesis of Chiral Reagents: The compound has been utilized in the synthesis of chiral reagents, demonstrating its versatility in organic chemistry (Dave & Sasaki, 2004).

Pharmaceutical Applications

  • Synthesis of NK(1) Receptor Antagonist: Aprepitant, an NK(1) receptor antagonist, has been synthesized using a process involving the compound. This highlights its application in the development of pharmaceutical agents (Brands et al., 2003).

Electrophilic Reactions and Synthesis

  • Enantioselective Friedel-Crafts Reactions: The compound is used in catalytic enantioselective Friedel-Crafts reactions, particularly in the formation of optically active esters, underlining its role in stereochemical synthesis (Zhuang, Gathergood, Hazell, & Jørgensen, 2001).

Novel Synthon for Isoxazoles and Triazines

Miscellaneous Applications

Safety and Hazards

4-(Trifluoromethyl)benzyl bromide is considered hazardous. It causes severe skin burns and eye damage . Similarly, 4-(Trifluoromethyl)benzyl alcohol causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methyl]thiomorpholine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2S/c13-12(14,15)9-3-1-2-8(4-9)5-16-10(17)6-19-7-11(16)18/h1-4H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKCFSNBMSIUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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